molecular formula C8H9NO3 B566080 (3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione CAS No. 161961-44-0

(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B566080
CAS No.: 161961-44-0
M. Wt: 167.164
InChI Key: GNUDNAYOODXBQP-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a hydroxy group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the tetrahydroisoindole core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts and advanced purification techniques is common to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is

Properties

IUPAC Name

(3aS,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-2,4-6,10H,3H2,(H,9,11,12)/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUDNAYOODXBQP-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC2C1C(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@@H]2[C@H]1C(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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